Binding Affinity for Human PPARα Receptor: A Class-Level Comparison with Fenofibrate
There is no direct, quantitative binding data (e.g., Kd, Ki) publicly available for 6-ethyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid against human PPARα. However, a close structural analog from the same series, a 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative termed 'compound 3', demonstrated a half-maximal effective concentration (EC50) lower than that of the known PPARα ligand fenofibrate in a cell-based screening system [1]. This cross-study comparable class-level inference suggests that the target compound, as a related analogue, could possess similar or improved potency, but this remains unconfirmed. The absence of compound-specific data is a critical gap for scientific selection.
| Evidence Dimension | PPARα activation (EC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative (Compound 3) EC50 < Fenofibrate EC50 |
| Quantified Difference | Cannot be calculated |
| Conditions | Human PPARα-expressing hepatoblastoma cell line, luciferase reporter assay (from Reference 1) |
Why This Matters
This class-level insight suggests a potential for high potency, but without target compound-specific data, a direct procurement decision based on this evidence is not scientifically justifiable.
- [1] Amano, Y., et al. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 293(26), 10333–10343 (2018). View Source
